Contiguous Four-Methyl Substitution Pattern: Structural Differentiation from the 1,3,6,8-Isomer by Complete Ring Asymmetry
1,2,3,4-Tetramethyl-9H-carbazole (CAS 33553-27-4, SMILES: Cc1c(C)c(C)c2c([nH]c3ccccc32)c1C) places all four methyl substituents contiguously on a single benzo ring of the carbazole core, confirmed by the SMILES string from the authoritative DrugFuture database [1]. By contrast, the industrially prevalent 1,3,6,8-tetramethyl-9H-carbazole isomer (CAS 6558-85-6) distributes methyl groups symmetrically at alternating positions across both benzo rings (InChI: InChI=1S/C16H17N/c1-9-5-11(3)15-13(7-9)14-8-10(2)6-12(4)16(14)17-15/h5-8,17H,1-4H3) . The 1,2,3,4-isomer therefore presents one sterically congested, electron-rich benzo ring and one completely unsubstituted benzo ring, creating a uniquely asymmetric electronic structure not available in any other tetramethylcarbazole isomer. This ring asymmetry is structurally analogous to the distinction between 1,2,3,4-tetrahydrocarbazole (THC) derivatives—well-established intermediates for oxidative aromatization to carbazoles [2].
| Evidence Dimension | Substitution pattern topology and ring substitution asymmetry |
|---|---|
| Target Compound Data | Four methyl groups at positions 1, 2, 3, and 4 (all on one benzo ring); opposite benzo ring (positions 5–8) fully unsubstituted. SMILES: Cc1c(C)c(C)c2c([nH]c3ccccc32)c1C. |
| Comparator Or Baseline | 1,3,6,8-Tetramethyl-9H-carbazole (CAS 6558-85-6): methyl groups at positions 1 and 8 (one ring) and 3 and 6 (opposite ring). Both rings bear two methyl groups each. 1,4,5,8-Tetramethyl-9H-carbazole (CAS 20355-42-4): methyl groups at positions 1,4,5,8, spanning both rings with a different topology. |
| Quantified Difference | Complete ring asymmetry: 100% of methyl groups on one ring (4/0 distribution) vs. balanced 2/2 distribution in the 1,3,6,8 isomer vs. 2/2 in the 1,4,5,8 isomer. Zero unsubstituted benzo-ring positions for target compound on the substituted side; four completely unsubstituted positions (5,6,7,8) on the opposite side. |
| Conditions | Structural identity confirmed by SMILES/InChI notation from DrugFuture (UNII: GN8CW9UQ3F) and ChemSrc databases; comparator structures confirmed by Sigma-Aldrich, Aladdin, and Fluorochem catalog entries referencing CAS 6558-85-6. |
Why This Matters
The 1,2,3,4-isomer is the only tetramethylcarbazole that offers a completely unsubstituted benzo ring for regioselective electrophilic substitution or C–H activation chemistry—a decisive factor when synthetic downstream modification at positions 5–8 is required without competing reactivity from the substituted ring.
- [1] DrugFuture Chemical Database. 1,2,3,4-Tetramethyl-9H-carbazole. CAS 33553-27-4. SMILES: PYVPMCZSTWELEJ-UHFFFAOYSA-N; corresponding canonical SMILES: Cc1c(C)c(C)c2c([nH]c3ccccc32)c1C. UNII: GN8CW9UQ3F. View Source
- [2] Kulkarni, C. L., Scheer, B. J., & Rusling, J. F. (1982). Potential-sweep and pulse voltammetric investigations of the anodic dimerization of tetrahydrocarbazoles. Journal of Electroanalytical Chemistry, 140(1), 57–74. Reports electrochemical aromatization of 1,2,3,4-tetrahydrocarbazole to carbazole, establishing the THC→carbazole oxidative pathway. View Source
